molecular formula C₉H₁₇NO₆S₂ B1139996 N-Boc-L-cysteine Methanethiosulfonate CAS No. 1043867-42-0

N-Boc-L-cysteine Methanethiosulfonate

Cat. No. B1139996
M. Wt: 299.36
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

N-Boc-L-cysteine Methanethiosulfonate is synthesized through multiple steps involving the protection of the amino group, activation of the thiol group, and subsequent reaction with methanethiosulfonate reagents. The synthesis process emphasizes the importance of protecting groups in peptide chemistry to prevent undesired reactions. For example, the preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine demonstrates the utility of specific reagents for disulfide bond formation in peptide synthesis (Bernatowicz, Matsueda, & Matsueda, 2009).

Molecular Structure Analysis

The molecular structure of N-Boc-L-cysteine Methanethiosulfonate and its derivatives plays a crucial role in its reactivity and applications. Studies on related compounds, such as methanethiosulfonate reagents, reveal that their structure allows for the introduction of structural modifications in enzymes and peptides. The covalent modification of enzymes with chiral auxiliary methanethiosulfonate ligands induces significant changes in catalytic activity, highlighting the impact of molecular structure on function (Dickman & Jones, 2000).

Chemical Reactions and Properties

N-Boc-L-cysteine Methanethiosulfonate participates in critical chemical reactions, particularly in the formation of disulfide bonds. The compound's ability to react with free thiols to produce unsymmetrical disulfide bonds is essential for the synthesis of complex peptides. This reactivity is utilized in the solid phase synthesis of peptides, where the compound facilitates the formation of heterodimers with desired disulfide linkages (Bernatowicz, Matsueda, & Matsueda, 2009).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

N-Boc protection is a fundamental and useful transformation in organic synthesis, especially in peptide chemistry . The tert-butoxycarbonyl (Boc) group has a widely useful functionality for the protection of amine among various protecting groups .

Detailed Description of the Methods of Application or Experimental Procedures

A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . Another approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is also described .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

N-Boc Protection under Ultrasound Irradiation

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation is described . This method provides a rapid and efficient way to protect amines .

Detailed Description of the Methods of Application or Experimental Procedures

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method uses ultrasound irradiation and operates under catalyst-free conditions .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Dual Protection of Amino Functions Involving Boc

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

From cysteine methyl ester in the presence of DMAP, the N-Boc-, N, S-Boc 2 - and N, N, S-Boc 3-derivatives could all be isolated . This demonstrates the scope of the Boc protection .

Detailed Description of the Methods of Application or Experimental Procedures

The N-Boc-, N, S-Boc 2 - and N, N, S-Boc 3-derivatives were isolated from cysteine methyl ester in the presence of DMAP .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc-, N, S-Boc 2 - and N, N, S-Boc 3-derivatives could all be isolated . This demonstrates the versatility of the Boc protection .

N-Boc Protection under Catalyst-Free Conditions

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

A green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation and catalyst-free conditions is described . This method provides a rapid and efficient way to protect amines .

Detailed Description of the Methods of Application or Experimental Procedures

Selective N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . This method uses ultrasound irradiation and operates under catalyst-free conditions .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield in a short reaction time at room temperature . The main advantages of this procedure are its mild conditions, inexpensive and easily available reagent, and absence of any auxiliary substances .

Chemoselective Mono-N-Boc Protection of Amines

Specific Scientific Field

This application is also in the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application

A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .

Detailed Description of the Methods of Application or Experimental Procedures

The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .

Thorough Summary of the Results or Outcomes Obtained

The N-Boc protection was achieved in excellent isolated yield .

Safety And Hazards

The specific safety and hazards information for N-Boc-L-cysteine Methanethiosulfonate is not available from the web search results. However, it is mentioned that it is for research use only and not intended for diagnostic or therapeutic use1.


Future Directions

The future directions of N-Boc-L-cysteine Methanethiosulfonate could involve its continued use in research, particularly in the study of protein structure and function through techniques like SCAM3. However, the specific future directions are not explicitly mentioned in the web search results.


Please note that the information provided is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6S2/c1-9(2,3)16-8(13)10-6(7(11)12)5-17-18(4,14)15/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHCCMQDIJSFSH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 40640463

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